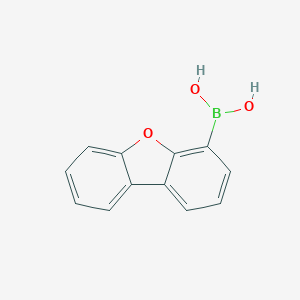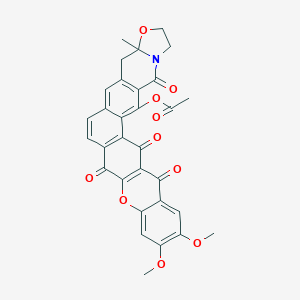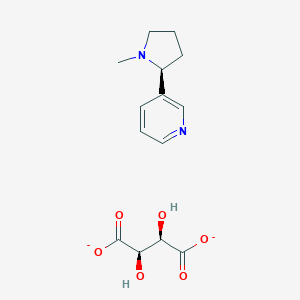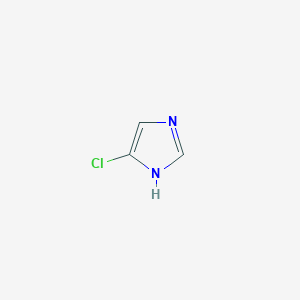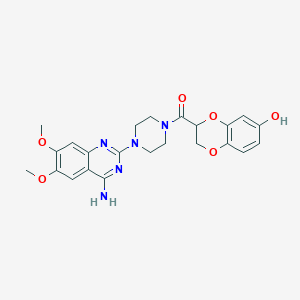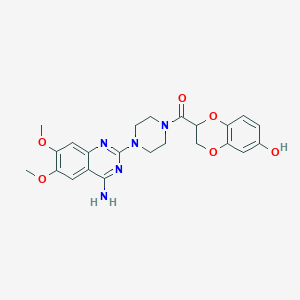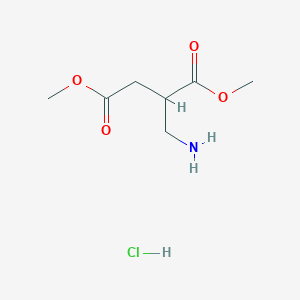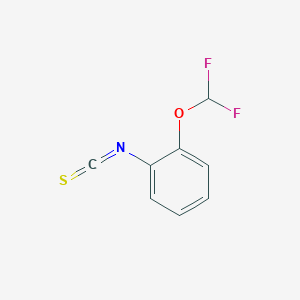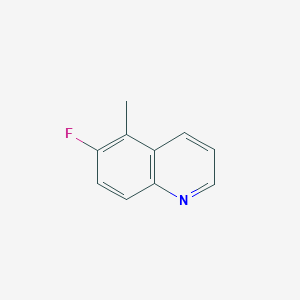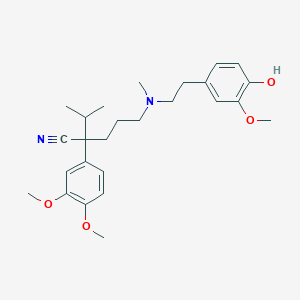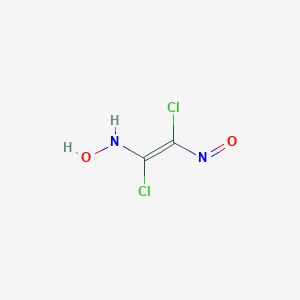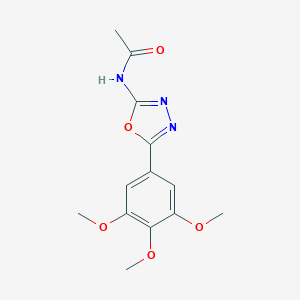![molecular formula C9H10N2O4 B020658 2-Pyridinecarboxylicacid,3-[(methoxycarbonyl)amino]-,methylester(9CI) CAS No. 107468-56-4](/img/structure/B20658.png)
2-Pyridinecarboxylicacid,3-[(methoxycarbonyl)amino]-,methylester(9CI)
描述
Methyl 3-((methoxycarbonyl)amino)picolinate is an organic compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol. It is a derivative of picolinic acid and is characterized by the presence of a methoxycarbonyl group attached to the amino group at the 3-position of the picolinic acid ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((methoxycarbonyl)amino)picolinate typically involves the esterification of picolinic acid derivatives. One common method includes the reaction of picolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production methods for Methyl 3-((methoxycarbonyl)amino)picolinate often involve large-scale esterification processes. These methods utilize continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
化学反应分析
Types of Reactions
Methyl 3-((methoxycarbonyl)amino)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the picolinic acid ring, especially at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of substituted picolinic acid derivatives.
科学研究应用
Methyl 3-((methoxycarbonyl)amino)picolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in metal coordination complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl 3-((methoxycarbonyl)amino)picolinate involves its interaction with specific molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and forming stable complexes. This interaction can influence various biochemical pathways, including enzyme activity and signal transduction .
相似化合物的比较
Similar Compounds
Picolinic Acid: The parent compound, which lacks the methoxycarbonyl group.
Methyl Picolinate: Similar structure but without the amino group.
Ethyl 3-((methoxycarbonyl)amino)picolinate: An ethyl ester analog with similar properties.
Uniqueness
Methyl 3-((methoxycarbonyl)amino)picolinate is unique due to the presence of both the methoxycarbonyl and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .
属性
IUPAC Name |
methyl 3-(methoxycarbonylamino)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-14-8(12)7-6(4-3-5-10-7)11-9(13)15-2/h3-5H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVDKVJNVBFMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


